Thiophosphoryl difluoride monochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

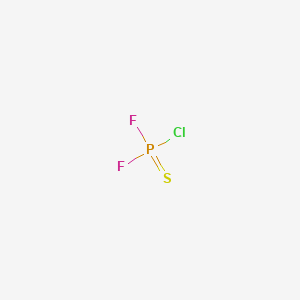

It is typically found as a colorless gas or liquid, with a boiling point of 6.3°C and a melting point of -155.2°C . This compound is known for its tetrahedral molecular shape around the phosphorus atom and is used in various chemical reactions and industrial applications.

Preparation Methods

Thiophosphoryl difluoride monochloride can be synthesized through several methods:

Reaction with Antimony Compounds: One method involves reacting thiophosphoryl chloride (PSCl₃) with antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅) at 75°C.

Reaction with Potassium Fluorosulfite: Another method involves reacting thiophosphoryl chloride with potassium fluorosulfite (KSO₂F) to produce thiophosphoryl fluoride (PSF₃), potassium chloride (KCl), and sulfur dioxide (SO₂), with a partial yield of this compound.

Reaction with Chlorine: A small percentage of this compound can be formed when compounds like difluoro(germylthio)phosphine react with chlorine.

Chemical Reactions Analysis

Thiophosphoryl difluoride monochloride undergoes various chemical reactions:

Hydrolysis: The compound is slowly hydrolyzed by water vapor.

Reaction with Potassium Hydroxide: It reacts with potassium hydroxide solution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.

Substitution: It can participate in substitution reactions, such as reacting with silicontetraisocyanate to form thiophosphoryl difluoride isocyanate.

Scientific Research Applications

Thiophosphoryl difluoride monochloride has several scientific research applications:

Chemical Synthesis: It is used as an intermediate in the synthesis of other organophosphorus compounds.

Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Biological Research: It is studied for its potential interactions with biological molecules, although specific applications in biology and medicine are less documented.

Mechanism of Action

The mechanism of action of thiophosphoryl difluoride monochloride involves its reactivity with various chemical reagents. It can form different products depending on the reaction conditions and reagents used. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and hydrolysis reactions .

Comparison with Similar Compounds

Thiophosphoryl difluoride monochloride can be compared with other similar compounds:

Thiophosphoryl Fluoride (PSF₃): This compound is similar in structure but contains three fluorine atoms instead of two fluorine and one chlorine atom.

Phosphoryl Chloride Difluoride (POClF₂): This compound contains an oxygen atom instead of sulfur, making it different in terms of reactivity and applications.

Thiophosphoryl Chloride (PSCl₃): This compound contains three chlorine atoms and is used in similar industrial applications.

This compound is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical properties and reactivity.

Biological Activity

Thiophosphoryl difluoride monochloride (ClF2PS) is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of ClF2PS, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of phosphorus, sulfur, chlorine, and fluorine atoms. Its molecular formula is ClF2PS, and it has a CID number of 197765 in the PubChem database. The compound's structure allows it to participate in various chemical reactions, particularly those involving nucleophilic substitution due to the electrophilic nature of the phosphorus atom.

1. Interaction with Biological Molecules

ClF2PS is known to interact with various biological molecules, including proteins and nucleic acids. The electrophilic phosphorus atom can form covalent bonds with nucleophilic sites on amino acids or nucleotides, leading to modifications that can alter protein function or gene expression. This reactivity is crucial for understanding its potential therapeutic applications.

2. Modulation of Cellular Pathways

Research indicates that ClF2PS may influence several cellular pathways:

- Cell Signaling : It can modulate signaling pathways related to inflammation and apoptosis.

- Antioxidant Activity : Some studies suggest that thiophosphoryl compounds exhibit antioxidant properties, which could protect cells from oxidative stress.

- Neuroprotective Effects : There is preliminary evidence indicating that ClF2PS may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of ClF2PS on neuroprotection in rodent models of neurodegeneration. The results showed that administration of ClF2PS led to a significant reduction in neuronal cell death and improved cognitive function compared to control groups. The proposed mechanism involved the modulation of inflammatory responses and enhancement of neuronal survival pathways.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of ClF2PS. The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress. This suggests its potential as a therapeutic agent in conditions characterized by oxidative damage.

Research Findings

Recent literature highlights several key findings regarding the biological activity of ClF2PS:

Safety and Toxicity Considerations

While exploring the biological activities of ClF2PS, it is essential to consider safety and toxicity profiles. Preliminary studies indicate that at therapeutic doses, ClF2PS exhibits low toxicity; however, further research is needed to fully understand its safety profile and potential side effects.

Properties

CAS No. |

2524-02-9 |

|---|---|

Molecular Formula |

ClF2PS |

Molecular Weight |

136.49 g/mol |

IUPAC Name |

chloro-difluoro-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/ClF2PS/c1-4(2,3)5 |

InChI Key |

PBDMSMPIDQNREV-UHFFFAOYSA-N |

Canonical SMILES |

FP(=S)(F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.